Thiomarinol
Overview
Description
Thiomarinol is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is notable for its potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is unique in that it combines two distinct antibiotic classes into one molecule, making it highly effective against a broad spectrum of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of thiomarinol involves a mixed polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) pathway. The assembly of the 8-hydroxyoctanoic acid side-chain occurs via chain extension of a C4 precursor (4-hydroxybutyrate), while the pyrrothine unit is constructed from cysteine. The final incorporation into this compound is catalyzed by the enzyme TmlU .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. High-throughput DNA sequencing and targeted gene knockouts have been employed to optimize the production of this compound and its analogs .
Chemical Reactions Analysis
Types of Reactions: Thiomarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis pathway involves the formation of a highly functionalized polyketide-derived acid, esterified by a hydroxy fatty acid, which forms an amide with the bicyclic amino acid-derived pyrrothine .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include 4-hydroxybutyrate and cysteine. The reactions are typically carried out under controlled fermentation conditions to ensure the proper assembly of the antibiotic molecule .
Major Products: The major product of these reactions is this compound A, along with minor analogs B to G. These compounds exhibit potent antibiotic activity against a wide range of bacterial pathogens .
Scientific Research Applications
Thiomarinol has several scientific research applications, including:
Mechanism of Action
Thiomarinol is closely related to mupirocin, another antibiotic produced by Pseudomonas fluorescens. Both compounds share a similar polyketide-derived acid backbone, but this compound has an additional pyrrothine unit, which enhances its antibacterial activity . Other similar compounds include holomycin, thiolutin, and aureothricin, which also contain the pyrrothine core and exhibit antibiotic activity .
Uniqueness: this compound’s uniqueness lies in its hybrid structure, combining two distinct antibiotic classes into one molecule. This dual action mechanism makes it highly effective against a broad spectrum of bacterial pathogens, including resistant strains .
Comparison with Similar Compounds
- Mupirocin
- Holomycin
- Thiolutin
- Aureothricin
Thiomarinol’s hybrid nature and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Thiomarinol is a hybrid antibiotic derived from marine bacteria, specifically Alteromonas rava. It combines structural elements from two distinct antibiotic classes: dithiolopyrrolones (DTPs) and mupirocin. This unique composition enables this compound to exhibit potent antimicrobial properties, particularly against antibiotic-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound's structure consists of a DTP core linked to a marinolic acid moiety, which is similar to mupirocin. The dual mechanism of action includes:
- Inhibition of Isoleucyl-tRNA Synthetase (IleRS) : this compound A binds to IleRS with a femtomolar affinity, significantly surpassing the binding efficacy of mupirocin. This inhibition is crucial for bacterial protein synthesis and contributes to its antimicrobial activity against MRSA and other pathogens .
- Metal Chelation : The DTP component disrupts metal homeostasis in bacteria by chelating essential metal ions, which is another pathway through which this compound exerts its antibacterial effects .
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it remains effective against high-level mupirocin-resistant MRSA strains. Below is a summary table of its Minimum Inhibitory Concentrations (MICs) against various pathogens:
Pathogen | MIC (μg/mL) |
---|---|
Methicillin-resistant S. aureus | 0.002 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 0.25 |
Enterobacter spp. | 0.5 |
Streptococcus pneumoniae | 0.125 |
Case Studies and Research Findings
- Inhibition Studies : In a study published in the Journal of the American Chemical Society, researchers demonstrated that this compound A is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA, with a reported MIC of 0.002 μM . The study also highlighted that this compound A’s efficacy persists even against strains resistant to mupirocin.
- Resistance Development : Another significant finding indicates that MRSA develops resistance to this compound A at a substantially lower rate compared to mupirocin. This suggests that the hybrid nature of this compound may provide a strategic advantage in combating antibiotic resistance .
- Biosynthetic Pathways : Research into the biosynthesis of this compound has revealed insights into its production in Alteromonas rava. Understanding these pathways not only aids in the synthesis of this compound but also opens avenues for developing derivatives with enhanced biological activity .
- Cytotoxicity Assessment : Cytotoxicity studies have shown that while this compound exhibits potent antibacterial activity, it has a high therapeutic index, with cytotoxic concentrations being three orders of magnitude higher than its MIC against MRSA .
Properties
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMCPGFAXNCQW-BFHPBESDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-04-3 | |
Record name | Thiomarinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.